![molecular formula C19H18FNO4S B2988445 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795189-88-6](/img/structure/B2988445.png)
1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a sulfonyl group attached to a fluorinated methylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound is likely to contribute to its stereochemistry due to the stereogenicity of carbons . The sulfonyl group and the fluorinated methylphenyl group may also influence the compound’s three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the pyrrolidine ring, the sulfonyl group, and the fluorinated methylphenyl group .Scientific Research Applications
Synthesis and Structural Diversity
- Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : Research describes the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing significant biological activities. The process involves a three-component 1,3-dipolar cycloaddition, highlighting a method for rapid synthesis with high enantiopurity and structural diversity, suggesting potential for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Functional Materials and Applications
- Sulfonated Block Copolymers for Fuel-Cell Applications : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups and their potential in fuel-cell applications is explored. This research emphasizes the copolymers' superior proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae et al., 2009).
Novel Design and Biomedical Applications
- Synthetic Bacteriochlorins with Spiro-piperidine Motifs : A novel molecular design for synthetic bacteriochlorins incorporating spiro-piperidine units is discussed, aiming to tailor the polarity of near-infrared absorbers. This design allows for nitrogen derivatization, potentially enabling diverse biomedical applications, such as in photodynamic therapy (Reddy et al., 2013).
Antimycobacterial Activity
- Antimycobacterial Spiro-piperidin-4-ones : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones showing significant in vitro and in vivo activity against Mycobacterium tuberculosis is reported. This research suggests the potential of these compounds in developing new antimycobacterial agents, with specific compounds showing notably high potency (Kumar et al., 2008).
Molecular Characterization
- NMR, ESI Mass Spectral, and X-ray Structural Characterization : The characterization of three spiro[pyrrolidine-2,3'-oxindoles] is elaborated, providing insights into their molecular structure through NMR, mass spectral data, and X-ray crystallography. Such detailed characterization is crucial for understanding the properties and potential applications of these compounds (Laihia et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1'-(4-fluoro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-13-10-14(20)6-7-18(13)26(23,24)21-9-8-19(12-21)11-16(22)15-4-2-3-5-17(15)25-19/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNOPITWWYJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one |
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